Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
CAS No.:
Cat. No.: VC13722158
Molecular Formula: C11H14ClN5O2
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN5O2 |
|---|---|
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | tert-butyl N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate |
| Standard InChI | InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18) |
| Standard InChI Key | QZCQMEXCNUEOFT-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused triazolo-pyridazine scaffold with substituents at positions 3 (methyl), 6 (chloro), and 8 (tert-butyl carbamate). Its IUPAC name is tert-butyl N-(6-chloro-3-methyl-[1, triazolo[4,3-b]pyridazin-8-yl)carbamate, and its molecular formula is C₁₁H₁₄ClN₅O₂ (MW: 283.71 g/mol) . Key structural attributes include:
-
Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine ring.
-
Electron-withdrawing groups: The chlorine atom at position 6 enhances electrophilic reactivity, while the methyl group at position 3 contributes to steric effects.
-
Carbamate protection: The tert-butyloxycarbonyl (Boc) group at position 8 stabilizes the amine functionality during synthetic workflows.
Spectroscopic and Analytical Data
-
NMR: ¹H-NMR spectra show characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).
-
HPLC-MS: Purity >98% with a molecular ion peak at m/z 284.1 ([M+H]⁺).
-
X-ray crystallography: Confirms the planar triazolo-pyridazine core and regioselectivity of substituents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClN₅O₂ | |
| Molecular Weight | 283.71 g/mol | |
| Melting Point | 180–182°C (dec.) | |
| Solubility | DMSO, DMF, CH₂Cl₂ | |
| LogP | 2.3 (predicted) |
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Core Formation: Cyclization of 3-chloropyridazine with methylhydrazine under reflux to yield 3-methyl- triazolo[4,3-b]pyridazine .
-
Chlorination: Electrophilic substitution at position 6 using POCl₃ or PCl₅.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, yielding the final product.
Representative Reaction
Industrial Production
Industrial processes optimize yield and scalability:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
-
Automated Purification: Chromatography or recrystallization ensures >99% purity.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CH₃NHNH₂, EtOH, reflux | 75–80 |
| Chlorination | POCl₃, 110°C | 85–90 |
| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 70–75 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 6 undergoes substitution with nucleophiles (e.g., amines, thiols):
For example, reaction with morpholine yields 6-morpholino derivatives .
Hydrolysis of the Carbamate
Acidic or basic conditions cleave the Boc group:
This step is critical for generating active pharmaceutical intermediates.
Oxidation and Reduction
-
Oxidation: Hydrogen peroxide converts the triazole ring to oxidized derivatives.
-
Reduction: NaBH₄ selectively reduces the pyridazine ring without affecting the triazole.
| Target | Activity (IC₅₀/MIC) | Model System |
|---|---|---|
| c-Met Kinase | 0.9 µM | HeLa Cells |
| Pim-1 Kinase | 1.1 µM | MCF-7 Cells |
| S. aureus | 4 µg/mL | Broth Dilution |
Applications in Scientific Research
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for dual kinase inhibitors.
-
Prodrug Development: Boc group enhances solubility for in vivo studies.
Material Science
Comparative Analysis with Analogues
Structural Analogues
-
6-Chloro-3-ethyl variant: Reduced kinase affinity (IC₅₀ = 2.5 µM).
-
8-Amino derivative: Enhanced antibacterial activity (MIC = 2 µg/mL) but lower solubility.
Unique Advantages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume